Kinase Selectivity Profile: 1,3-Dimethyl vs. 1,5-Dimethyl Pyrazole Regioisomers in CDK4/6 Inhibition
In the 4-(pyrazol-4-yl)-pyrimidine CDK4/6 inhibitor series, the pyrazole N1-methyl position is a defined potency determinant. Compounds bearing the 1,3-dimethylpyrazole substitution demonstrated CDK4 IC50 values in the nanomolar range, while the corresponding 1,5-dimethyl regioisomer exhibited an approximately 3- to 10-fold loss in CDK4/6 inhibitory potency depending on the C2 substituent [1]. The X-ray co-crystal structure of a representative 1,3-dimethylpyrazole analog bound to CDK6 (PDB entry reported in Cho et al., 2010) confirms that the N1-methyl group engages in favorable van der Waals contacts with the hinge residue backbone, an interaction geometry that is sterically disfavored when the methyl is repositioned to N5 [1].
| Evidence Dimension | CDK4/6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported for Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate; class-level expectation based on scaffold SAR: sub-100 nM range for CDK4/6 [1]. |
| Comparator Or Baseline | 1,5-Dimethyl regioisomer analogs in the same series: approximately 3- to 10-fold higher IC50 values for CDK4/6 relative to 1,3-dimethyl counterparts [1]. |
| Quantified Difference | Approximately 3- to 10-fold potency advantage for the 1,3-dimethyl substitution pattern over the 1,5-dimethyl pattern in CDK4/6 enzymatic assays [1]. |
| Conditions | Enzymatic CDK4/cyclin D1 and CDK6/cyclin D1 inhibition assays using recombinant human kinases; X-ray crystallography at 2.0–2.5 Å resolution with monomeric CDK6 [1]. |
Why This Matters
Procurement of the correct 1,3-dimethyl regioisomer is essential for maintaining the kinase hinge-binding geometry validated by crystallography; the 1,5-dimethyl variant introduces a steric clash that predictably reduces potency, making it unsuitable as a surrogate in CDK4/6-targeted screening cascades.
- [1] Cho, Y. S.; Borland, M.; Brain, C.; et al. 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. J. Med. Chem. 2010, 53 (22), 7938–7957. DOI: 10.1021/jm100571n. See Table 1 for comparative CDK4/6 IC50 data across pyrazole substitution variants; see Figure 3 for X-ray co-crystal structure of 1,3-dimethylpyrazole analog bound to CDK6. View Source
